molecular formula C19H20N4O2 B2877477 2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2380172-32-5

2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2877477
CAS No.: 2380172-32-5
M. Wt: 336.395
InChI Key: DXYXWTBQMXWIOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrido[1,2-a]pyrimidin-4-one core, which is known for its biological activity, and a piperidin-1-yl group, which enhances its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves a multi-step process. One common method involves the nucleophilic substitution reaction of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperidin-1-yl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Various nucleophiles in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrido[1,2-a]pyrimidin-4-one derivatives with additional oxygen-containing functional groups, while reduction may lead to fully saturated piperidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can disrupt the cell cycle, leading to apoptosis (programmed cell death) in cancer cells . The pathways involved include the alteration of cell cycle progression and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific combination of a pyrido[1,2-a]pyrimidin-4-one core with a piperidin-1-yl group, which enhances its biological activity and pharmacological properties. This makes it a promising candidate for further research and development in medicinal chemistry.

Properties

IUPAC Name

2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-19-12-18(21-17-5-1-2-11-23(17)19)22-10-3-4-15(13-22)14-25-16-6-8-20-9-7-16/h1-2,5-9,11-12,15H,3-4,10,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYXWTBQMXWIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=O)N3C=CC=CC3=N2)COC4=CC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.